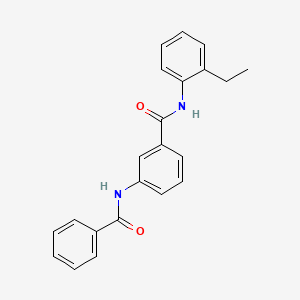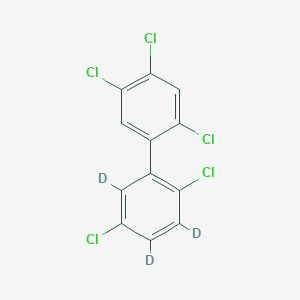
2,2',4,5,5'-Pentachlorobiphenyl-3',4',6'-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,4,5,5’-Pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 typically involves the deuteration of 2,2’,4,5,5’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen method of deuteration.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is typically carried out in specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure high purity and consistent labeling of the compound. The production process involves multiple steps, including the synthesis of the parent compound, deuteration, purification, and quality control to meet research-grade standards.
化学反应分析
Types of Reactions
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
科学研究应用
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: Studying the behavior and reactivity of polychlorinated biphenyls.
Biology: Investigating the biological effects and metabolism of PCBs in living organisms.
Medicine: Understanding the toxicological impact of PCBs and their potential role in diseases.
Industry: Developing methods for detecting and quantifying PCBs in environmental samples.
作用机制
The mechanism of action of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 involves its interaction with biological molecules and pathways. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can activate or inhibit the expression of various enzymes, leading to changes in cellular processes and potential toxic effects.
相似化合物的比较
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: The non-deuterated parent compound.
2,3,4,5,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: A similar compound with chlorine atoms in different positions.
Uniqueness
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s pharmacokinetics, metabolism, and environmental behavior, distinguishing it from other similar compounds.
属性
分子式 |
C12H5Cl5 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
1,4-dichloro-2,3,5-trideuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H/i1D,2D,3D |
InChI 键 |
LAHWLEDBADHJGA-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2Cl)Cl)Cl)Cl)[2H] |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
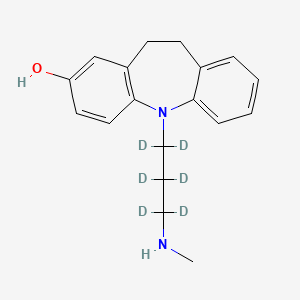
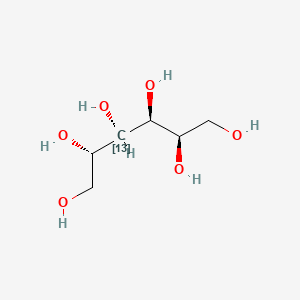
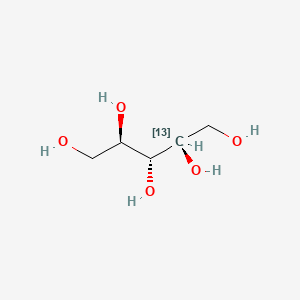
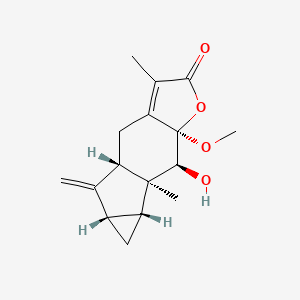


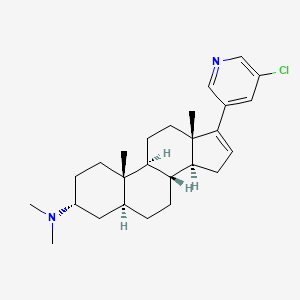

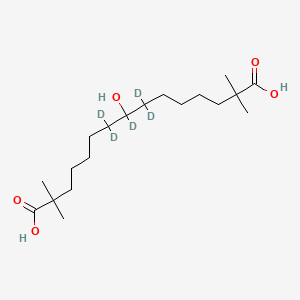
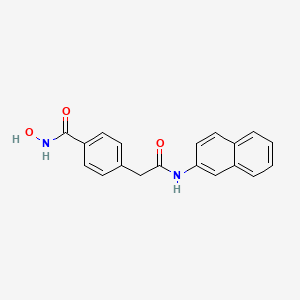
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
